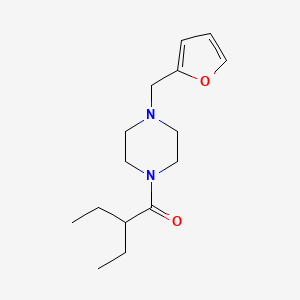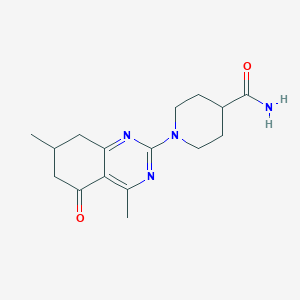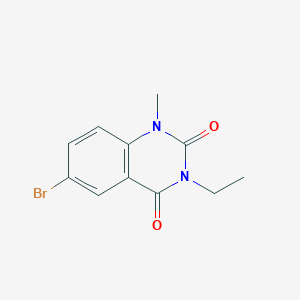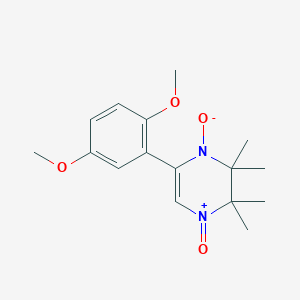
1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine
Overview
Description
1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine, also known as EBF, is a piperazine derivative that has shown potential in various scientific research applications. EBF has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied.
Mechanism of Action
The mechanism of action of 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine is not fully understood, but it has been suggested to involve binding to various receptors and enzymes. 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has been shown to bind to the sigma-1 receptor with high affinity, which may contribute to its neuroprotective and antidepressant effects. 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has also been shown to inhibit the P-glycoprotein efflux pump, which may enhance the efficacy of chemotherapeutic drugs in cancer cells.
Biochemical and Physiological Effects:
1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has been shown to have various biochemical and physiological effects, including neuroprotective, antidepressant, and antitumor effects. In animal models, 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has been shown to protect against neuronal damage induced by ischemia, and to exhibit antidepressant-like effects in the forced swim test and the tail suspension test. 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has also been shown to enhance the efficacy of chemotherapeutic drugs in cancer cells by inhibiting the P-glycoprotein efflux pump.
Advantages and Limitations for Lab Experiments
1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has several advantages for lab experiments, including its stability, solubility, and high affinity for the sigma-1 receptor and P-glycoprotein efflux pump. However, 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine also has some limitations, including its relatively low potency and selectivity for the sigma-1 receptor and P-glycoprotein efflux pump, and its potential for off-target effects.
Future Directions
For 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine research include the design and synthesis of novel 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine derivatives with improved potency and selectivity for the sigma-1 receptor and P-glycoprotein efflux pump, as well as the evaluation of their pharmacological properties in animal models. Other future directions include the investigation of the potential of 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine as a scaffold for the design of novel drugs targeting other receptors and enzymes, and the elucidation of the mechanism of action of 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine at the molecular level.
Scientific Research Applications
1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has been studied for its potential as a ligand for the sigma-1 receptor, which has been implicated in various neurological disorders. In pharmacology, 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has been studied for its potential as an inhibitor of the P-glycoprotein efflux pump, which is involved in multidrug resistance in cancer cells. In medicinal chemistry, 1-(2-ethylbutanoyl)-4-(2-furylmethyl)piperazine has been studied for its potential as a scaffold for the design of novel drugs targeting various receptors and enzymes.
properties
IUPAC Name |
2-ethyl-1-[4-(furan-2-ylmethyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-3-13(4-2)15(18)17-9-7-16(8-10-17)12-14-6-5-11-19-14/h5-6,11,13H,3-4,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJMWSNJJNBOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(5-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4702325.png)
![2-[(N,N-dimethylglycyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4702330.png)
![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4702350.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4702354.png)
![ethyl 4-[7-(2-furylmethylene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4702361.png)

![N-1,3-benzodioxol-5-yl-2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4702371.png)
![N-benzyl-N-{[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B4702383.png)
![3-[5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B4702390.png)

![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4702402.png)


![N-bicyclo[2.2.1]hept-2-yl-N'-(3-pyridinylmethyl)thiourea](/img/structure/B4702432.png)